1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols
Scientific Research Applications
1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The urea linkage may facilitate hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
Uniqueness
1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, distinguishing it from other similar compounds with different substituents.
Properties
Molecular Formula |
C16H15F3N2O |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H15F3N2O/c1-2-11-7-9-12(10-8-11)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
InChI Key |
DMYWZVMFGBJGPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.